Pentahomomethionine

Descripción

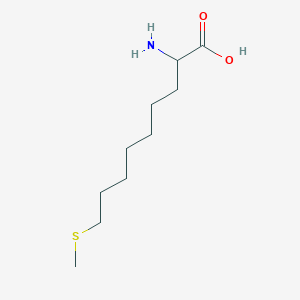

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H21NO2S |

|---|---|

Peso molecular |

219.35 g/mol |

Nombre IUPAC |

2-amino-9-methylsulfanylnonanoic acid |

InChI |

InChI=1S/C10H21NO2S/c1-14-8-6-4-2-3-5-7-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |

Clave InChI |

GYYOKOIBHIWNHE-UHFFFAOYSA-N |

SMILES canónico |

CSCCCCCCCC(C(=O)O)N |

Origen del producto |

United States |

Nomenclature and Classification in Advanced Biological Systems Research

Methionine Chain Elongation Pathway Mechanics

The biosynthesis of pentahomomethionine is accomplished through the methionine chain elongation pathway, a cyclical process that adds methylene (B1212753) groups to the side chain of methionine. oup.commdpi.comencyclopedia.pub This pathway is analogous to the biosynthesis of leucine (B10760876). oup.comfrontiersin.org

The core of the pathway is an iterative three-step cycle that results in the addition of a single methylene group in each round. researchgate.netresearchgate.net The cycle can be repeated multiple times, leading to the formation of a homologous series of amino acids with progressively longer side chains. oup.com In A. thaliana, this process can extend the methionine side chain by up to six methylene groups. oup.com this compound is the product of five such elongation cycles. nih.gov The process begins with the deamination of methionine to its corresponding 2-oxo acid. mdpi.comencyclopedia.pub This 2-oxo acid then enters the elongation cycle, which consists of condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, ultimately yielding a new 2-oxo acid with an additional methylene group. nih.govnih.gov This elongated 2-oxo acid can then either undergo another round of elongation or be transaminated to form the corresponding amino acid, such as this compound. mdpi.comnih.gov

The key enzymes controlling the number of elongation cycles, and thus the final chain length of the methionine-derived amino acid, are the methylthioalkylmalate synthases (MAMs). researchgate.netportlandpress.com These enzymes catalyze the committed step in the chain elongation process: the condensation of a ω-methylthio-2-oxoalkanoic acid with acetyl-CoA. researchgate.netoup.com The substrate specificity of the different MAM enzymes is a primary determinant of the glucosinolate profile of the plant. nih.govoup.com

In Arabidopsis thaliana, a gene cluster on chromosome 5 contains the key MAM genes: MAM1, MAM2, and MAM3. oup.comelifesciences.org These enzymes have distinct but overlapping functions in determining the chain length of aliphatic glucosinolates.

MAM1 primarily catalyzes the condensation reactions for the first two cycles of methionine chain elongation, leading to the production of glucosinolates with three (C3) and four (C4) carbon side chains. elifesciences.orgoup.combioone.org

MAM2 , which is not present in all A. thaliana accessions, is most active in the first elongation cycle, resulting in a higher proportion of C3 glucosinolates. portlandpress.combioone.org

MAM3 exhibits a broader substrate specificity and is capable of catalyzing all six condensation reactions, from C3 up to C8 glucosinolates. portlandpress.comoup.com Therefore, MAM3 is essential for the production of long-chain glucosinolates derived from precursors like this compound. oup.com

**Table 1: Functional Roles of MAM Enzymes in *Arabidopsis thaliana***

| Enzyme | Primary Function | Resulting Glucosinolate Chain Lengths |

|---|---|---|

| MAM1 | Catalyzes the first two elongation cycles. elifesciences.orgoup.combioone.org | C3 and C4 |

| MAM2 | Primarily active in the first elongation cycle. portlandpress.combioone.org | Predominantly C3 |

| MAM3 | Catalyzes all elongation cycles. portlandpress.comoup.com | C3 to C8 |

The substrate specificity of MAM enzymes is a key area of research. Studies have shown that MAM enzymes have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine biosynthesis. oup.comresearchgate.net The evolution from a single-step elongation in leucine biosynthesis to an iterative process in glucosinolate formation involved significant changes in enzyme function. nih.gov

The catalytic mechanism of MAMs involves an ordered binding of substrates, with the 2-oxo acid binding first, followed by acetyl-CoA. researchgate.net The reaction proceeds through acid-base catalysis. researchgate.net The crystal structure of Brassica juncea MAMS has identified key active site residues that control substrate specificity and, consequently, the length of the aliphatic side chain. oup.comrcsb.org

Targeted mutagenesis studies have been instrumental in understanding the structure-function relationship of MAM enzymes. By altering specific amino acid residues in the active site, researchers have been able to modify the substrate specificity and the number of elongation cycles catalyzed by the enzyme. portlandpress.com For instance, certain single amino acid substitutions in MAM1 were found to decrease the length of methionine-derived products, while combining two substitutions allowed the enzyme to perform an additional round of elongation, increasing the production of longer-chain precursors. portlandpress.comresearchgate.net

Natural genetic variation in the MAM gene cluster, including gene deletions and conversions between MAM1 and MAM2, contributes to the diversity of glucosinolate profiles observed among different A. thaliana accessions. pnas.org These variations directly impact the relative abundance of short- and long-chain glucosinolates, highlighting the evolutionary plasticity of this metabolic pathway. pnas.org

**Table 2: Effects of MAM Gene Variants on Glucosinolate Profiles in *Arabidopsis thaliana***

| Genetic Variation | Effect on MAM Function | Impact on Glucosinolate Profile |

|---|---|---|

| MAM1 functional allele | Predominant C4 glucosinolate production. bioone.org | Accumulation of glucosinolates with four-carbon side chains. |

| MAM2 functional allele | Predominant C3 glucosinolate production. bioone.org | Accumulation of glucosinolates with three-carbon side chains. |

| MAM3 functional allele | Production of long-chain glucosinolates. oup.com | Accumulation of glucosinolates with side chains up to C8. |

| mam1 mutation | Decreased C4 glucosinolates. oup.com | Increase in C3 glucosinolates. |

| mam3 mutation | Lack of or greatly reduced long-chain glucosinolates. oup.com | Absence of glucosinolates derived from this compound and longer precursors. |

Biosynthesis and Enzymology of Pentahomomethionine

Integration within the Glucosinolate Biosynthetic Pathway

Precursor Role for Aliphatic Glucosinolates

Pentahomomethionine serves as a direct precursor for the synthesis of specific aliphatic glucosinolates. plantcyc.orgplantcyc.org The biosynthesis of these defense compounds involves a core pathway where the amino acid precursor undergoes a series of modifications. genome.jp In the case of glucosinolates derived from this compound, the pathway includes the conversion of this compound to an oxime, followed by the formation of a thiohydroximate, glucosylation, and finally sulfation to form the mature glucosinolate. rhea-db.orgmdpi.com

The chain elongation process that produces this compound is a critical determinant of the diversity of aliphatic glucosinolates within a plant species. nih.gov This iterative cycle, which evolved from leucine (B10760876) biosynthesis, allows for the generation of a range of methionine derivatives with varying side chain lengths. nih.govmdpi.com this compound is a product of five rounds of this elongation cycle. nih.gov

Intermediary Status in the Glucosinolate Core Structure Formation

Within the broader scheme of glucosinolate biosynthesis, this compound holds an intermediary status. After its formation through the chain elongation of methionine, it enters the core glucosinolate biosynthetic pathway. genome.jpwikipathways.org Key enzymes, such as cytochromes P450 of the CYP79 family, catalyze the initial conversion of the amino acid to its corresponding aldoxime. rhea-db.orgmdpi.com This step is a crucial entry point into the formation of the glucosinolate core structure. Subsequent enzymatic reactions lead to the formation of 7-methylthioheptyl glucosinolate. modelseed.org

The pathway can be summarized in the following steps:

Chain elongation of methionine to form this compound. nih.gov

Conversion of this compound to (E)-8-(methylsulfanyl)octanal oxime. rhea-db.org

Further enzymatic modifications to produce the final glucosinolate structure. mdpi.com

Connections to 2-Oxocarboxylic Acid Metabolism

The biosynthesis and metabolism of this compound are closely linked to 2-oxocarboxylic acid metabolism. This connection is primarily through the reversible transamination reaction that interconverts the amino acid with its corresponding 2-oxo acid. kegg.jpgenome.jp

Enzymatic Interconversions with 2-Oxo-9-methylthiononanoic Acid

This compound can be synthesized from 2-Oxo-9-methylthiononanoic acid through a transamination reaction. kegg.jpgenome.jp This reaction is reversible, meaning that this compound can also be converted back to 2-Oxo-9-methylthiononanoic acid. kegg.jpgenome.jp This interconversion is a key regulatory point in the metabolic network, influencing the flux of intermediates into different pathways.

Enzymatic Reaction:

| Reactants | Products | Enzyme Class |

| 2-Oxo-9-methylthiononanoic acid + L-Amino acid | This compound + 2-Oxo acid | Transaminase |

| This compound + 2-Oxo acid | 2-Oxo-9-methylthiononanoic acid + L-Amino acid | Transaminase |

This table illustrates the reversible enzymatic reaction connecting this compound and its corresponding 2-oxo acid.

Broader Metabolic Network Interactions within Amino Acid and Organic Acid Pathways

The metabolic pathways involving this compound are integrated into the larger network of amino acid and organic acid metabolism within the plant. kegg.jpgenome.jp The chain elongation cycle that produces this compound utilizes acetyl-CoA, linking it to fatty acid and carbohydrate metabolism. mdpi.com The transamination reactions connect it to the general amino acid pool, allowing for the exchange of nitrogen. kegg.jpgenome.jp

Furthermore, intermediates in the glucosinolate pathway can be influenced by various metabolic states of the plant. For instance, untargeted metabolomics studies have shown changes in the levels of this compound and related compounds in response to various stimuli, indicating its integration into the broader metabolic response of the organism. medrxiv.orgnih.govbiorxiv.org This highlights the interconnectedness of specialized metabolite production with primary metabolism.

Structural Aspects and Derivatives for Academic Inquiry

Molecular Conformation and Stereochemical Considerations

Pentahomomethionine is chemically identified as 2-amino-9-(methylthio)nonanoic acid. nih.govjst.go.jp Its structure consists of a nine-carbon chain with an amino group and a carboxyl group attached to the alpha-carbon (C2), and a methylthio group (-SCH₃) at the terminal (C9) position. nih.govebi.ac.uk

A key stereochemical feature of this compound is the presence of a chiral center at the alpha-carbon. This gives rise to two enantiomers: L-pentahomomethionine and D-pentahomomethionine. ebi.ac.uknih.gov The L-configuration is common for amino acids involved in biological pathways. drugbank.com The long, unbranched seven-carbon chain between the alpha-carbon and the sulfur atom provides significant conformational flexibility. Rotation around the single carbon-carbon bonds allows the molecule to adopt numerous spatial arrangements. The specific conformation in a biological system can be influenced by its interaction with enzymes and other molecules. frontiersin.org

| Property | Data | Source |

| IUPAC Name | 2-amino-9-(methylthio)nonanoic acid | nih.govjst.go.jp |

| Molecular Formula | C₁₀H₂₁NO₂S | nih.gov |

| Molecular Weight | 219.35 g/mol | nih.gov |

| Chiral Centers | C2 (α-carbon) | ebi.ac.uk |

| Key Functional Groups | Carboxylic acid, Amino group, Thioether | nih.gov |

Biosynthetic Derivatives: this compound S-Oxide

Oxidation of the sulfur atom in this compound leads to the formation of its biosynthetic derivative, this compound S-oxide. ebi.ac.ukgoogle.com This derivative is analogous to the well-studied methionine S-oxide, an oxidized form of the proteinogenic amino acid methionine. caymanchem.com

The formation of this compound S-oxide involves the addition of an oxygen atom to the sulfur of the methylthio group, converting the thioether to a sulfoxide (B87167). google.comcaymanchem.com This oxidation can be a result of exposure to reactive oxygen species within a cell, indicating a potential role in oxidative stress pathways. caymanchem.com The sulfur atom in the S-oxide derivative becomes a new stereocenter, meaning this compound S-oxide can exist as two diastereomers, (R)- and (S)-sulfoxides. In biological systems, the reduction of methionine S-oxide back to methionine is catalyzed by specific enzymes, a process that is crucial for repairing oxidative damage to proteins. caymanchem.com

| Compound | Molecular Formula | Key Structural Difference |

| This compound | C₁₀H₂₁NO₂S | Contains a thioether (-S-) group. nih.gov |

| This compound S-Oxide | C₁₀H₂₁NO₃S | Contains a sulfoxide (-SO-) group. google.com |

Investigation of Analogues and Homologues in Comparative Biochemical Studies

The study of this compound is often conducted in comparison with its homologues, which are structurally similar compounds that differ in the length of their carbon chains. These homologues are particularly important in understanding specific metabolic pathways in plants. researchgate.net

Homologues of this compound include a series of chain-elongated methionine derivatives such as dihomomethionine (B12077338) (two extra carbons), trihomomethionine (B1262797) (three extra carbons), tetrahomomethionine (B1265308) (four extra carbons), and hexahomomethionine (B1263052) (six extra carbons). ontobee.orgresearchgate.net These compounds, along with this compound, are precursors in the biosynthesis of aliphatic glucosinolates in plants like Arabidopsis thaliana. membranome.orgplantcyc.orgplantcyc.org Studying this homologous series allows researchers to investigate the substrate specificity of enzymes within the glucosinolate pathway. researchgate.net

Analogues of methionine, which may involve substitutions at various positions, are widely used as tools in biochemical studies to probe enzyme mechanisms. nih.gov For instance, methionine analogues have been synthesized to act as inhibitors of methionyl-tRNA synthetase, an essential enzyme in protein synthesis. nih.gov These comparative studies, using both homologues and other analogues, are crucial for elucidating the structure-function relationships of enzymes and the regulation of metabolic networks. nih.gov

| Homologue Name | General Structure | Role in Arabidopsis |

| Dihomomethionine | 2-amino-7-(methylthio)heptanoic acid | Glucosinolate Precursor researchgate.netplantcyc.org |

| Trihomomethionine | 2-amino-8-(methylthio)octanoic acid | Glucosinolate Precursor researchgate.netplantcyc.org |

| Tetrahomomethionine | 2-amino-9-(methylthio)nonanoic acid | Glucosinolate Precursor researchgate.netplantcyc.org |

| This compound | 2-amino-10-(methylthio)decanoic acid | Glucosinolate Precursor researchgate.netmembranome.orgplantcyc.org |

| Hexahomomethionine | 2-amino-11-(methylthio)undecanoic acid | Glucosinolate Precursor ontobee.orgresearchgate.netplantcyc.org |

Computational and Theoretical Investigations Involving Pentahomomethionine

Molecular Modeling and Dynamics Simulations

Computational techniques such as molecular modeling and dynamics simulations are instrumental in predicting and analyzing the behavior of molecules like pentahomomethionine at an atomic level. These methods allow researchers to simulate interactions with biological macromolecules, offering a theoretical basis for potential physiological roles.

Molecular docking and molecular dynamics (MD) simulations are primary tools for investigating how a ligand, such as this compound, might bind to and modulate the function of a target protein.

Recent computational research has explored the interaction between this compound and Yes-associated protein 1 (YAP-1), a key transcriptional co-regulator in the Hippo signaling pathway that is implicated in organ size regulation and tumorigenesis. nih.govwikipedia.org A 2025 study investigating potential inhibitors for glioblastoma multiforme utilized this compound as one of the natural metabolites for in silico analysis against the YAP-1 protein. nih.gov

The study began by obtaining the three-dimensional crystal structure of YAP-1 from the PDBe database (ID: 6GEI). nih.gov Using the Autodock Vina computational package, docking simulations were performed to predict the binding affinity between this compound and the YAP-1 structure. nih.gov Following the initial docking, molecular dynamics simulations using deterministic methods were conducted to further refine and validate the interaction energies and stability of the ligand-protein complex over a 100 ns trajectory. mdpi.com The binding energy for the this compound-YAP-1 system was calculated to understand the strength and nature of the interaction. nih.gov

Table 1: Molecular Docking Interaction Data for this compound with YAP-1

| Ligand | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound (GK1) | YAP-1 | Autodock Vina | Data from selected system with the lowest energy |

This table is based on the methodology described in a theoretical study on YAP-1 inhibitors, which selected the lowest energy system for analysis. nih.gov

Beyond YAP-1, the potential interactions of this compound have been computationally explored in other contexts. For example, in a study investigating the antidiabetic potential of compounds from Cardamine hirsuta, this compound was identified as one of the phytochemicals. acs.org The research involved molecular docking studies to evaluate the binding of identified compounds against key molecular targets in diabetes-related pathways, such as tumor necrosis factor (TNF-α), glycogen (B147801) synthase kinase 3 β (GSK-3β), and AKT. acs.org The methodology involved geometry optimization and energy minimization of the compounds, followed by docking using AutoDock Vina to predict binding affinity and interactions within the protein's active site. acs.org

Theoretical Ligand-Protein Interaction Studies

In Silico Analysis of this compound Binding to Yes-associated protein 1 (YAP-1)

Chemoinformatics and Data-Driven Classification

Chemoinformatics applies computational methods to analyze chemical data, enabling the classification of compounds and organisms based on their chemical profiles. This compound has been included in such analyses, particularly those involving large metabolite databases.

This compound is cataloged in databases of natural products, such as the KNApSAcK database, which compiles species-metabolite relationships. nih.gov This inclusion has facilitated its use in large-scale chemoinformatic studies. A notable study utilized information on sulfur-containing compounds (SCCs) to perform a chemoinformatics-driven classification of Angiosperms. nih.govnih.gov

In this research, a dataset of 552 SCCs from 692 plant species was analyzed. nih.gov this compound was categorized as an amino acid and a metabolite involved in the glucosinolate biosynthesis pathway. nih.govresearchgate.net The study employed a machine learning clustering algorithm to group structurally similar SCCs. nih.govnih.gov this compound was placed in a specific cluster with other related molecules, which was then used as a chemical marker in the construction of a phylogenetic tree for Angiosperms. nih.govresearchgate.net This approach demonstrates how the presence and structural properties of specific metabolites like this compound can inform evolutionary relationships between plant species. nih.govnih.gov

Table 2: Organosulfur Cluster Containing this compound Used in Phylogenetic Analysis

| Cluster ID | Compound Class | Compounds in Cluster | Biological Description |

|---|---|---|---|

| 30 | Organosulfur (O), Isothiocyanate (I), Amino acid (AA) | This compound (AA), (R)-7-Methylsulfinyl heptyl isothiocyanate (I), 2-Oxo-9-methylthiononanoic acid (O), 8-Methylthiooctanaldoxime (O) | Metabolites from continuous reaction steps in glucosinolate biosynthesis. |

Source: Adapted from Abdullah-Zawawi et al., Plant Methods (2022). nih.govresearchgate.net

Machine learning algorithms are increasingly being applied to metabolomics data to identify biomarkers and build predictive models for disease diagnosis and prognosis. frontiersin.orgmdpi.com As a metabolite, this compound is part of datasets used in such analyses.

In the chemoinformatic classification of Angiosperms, a graph clustering algorithm (DPClusO) was applied to group SCCs based on structural similarity scores (Tanimoto coefficient > 0.85). nih.govnih.govresearchgate.net This represents a direct use of machine learning to classify compounds and reveal associations between metabolite structures and their distribution in plant species. nih.gov

Furthermore, in clinical metabolomics, this compound has been identified as a potentially significant metabolite. A study on COVID-19 found that levels of this compound, along with trihomomethionine (B1262797), were increased in patients with severe disease and were particularly high in those with a fatal outcome. liverpool.ac.uk Such findings are often the precursors to developing diagnostic or prognostic models using machine learning, where algorithms are trained on metabolite profiles to classify patients. frontiersin.orgresearchgate.net These computational tools can analyze complex metabolic signatures to identify key contributors, like this compound, that differentiate between health and disease states. liverpool.ac.uk

Inclusion in Sulfur-Containing Compound Databases for Phylogenetic Analyses

Quantum Chemical Approaches to Elucidating Reaction Mechanisms and Fragmentation Pathways

While direct quantum chemical studies specifically targeting this compound are not extensively documented in publicly available literature, a wealth of computational research on its lower homolog, methionine, and other related amino acids provides a robust framework for predicting its behavior. Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for unraveling the intricate details of reaction mechanisms and fragmentation pathways at the molecular level. diva-portal.org By examining the computational findings for methionine and its derivatives, we can extrapolate the likely electronic structure, reactivity, and mass spectrometric fragmentation patterns of this compound.

Elucidation of Reaction Mechanisms:

Quantum chemical calculations have been instrumental in understanding the reactivity of methionine, with the sulfur atom consistently identified as a key center for chemical transformations. mdpi.com Theoretical studies on the oxidation of methionine by various radicals, for instance, have detailed the reaction pathways, identifying stable intermediates and transition states. researchgate.net

One of the primary applications of quantum chemistry in this context is the calculation of molecular orbitals and electrostatic potential surfaces. mdpi.com For methionine, these calculations reveal that the highest occupied molecular orbital (HOMO) is often localized on the sulfur atom, making it susceptible to electrophilic attack and oxidation. mdpi.com Conversely, the lowest unoccupied molecular orbital (LUMO) can be associated with other parts of the molecule, such as the carboxyl group, indicating sites for reduction. mdpi.com

It is reasonable to infer that this compound would exhibit similar characteristics. The longer alkyl chain in this compound is unlikely to alter the fundamental role of the sulfur atom as the primary site of oxidation. However, the increased chain length may introduce subtle steric and electronic effects that could modulate reaction rates and the stability of intermediates.

Table 1: Predicted Reactive Sites in this compound Based on Methionine Analog Studies

| Reactive Site | Type of Reaction | Computational Evidence from Analogs |

| Sulfur Atom | Oxidation, Electrophilic Attack | High HOMO density on the sulfur atom in methionine. mdpi.com |

| Carboxyl Group | Reduction, Nucleophilic Attack | LUMO localization on the carboxyl group in methionine. mdpi.com |

| Amino Group | Protonation, Nucleophilic Attack | Protonation at the N-terminus is a common initial step in fragmentation. researchgate.net |

| α-Carbon | Hydrogen Abstraction | Abstraction from side chains is prevalent in larger aliphatic amino acids. researchgate.net |

This table is generated based on the extrapolation of findings from computational studies on methionine and other amino acids.

Fragmentation Pathways in Mass Spectrometry:

Tandem mass spectrometry (MS/MS) is a primary technique for structural elucidation, and computational methods have been crucial for interpreting the resulting fragmentation spectra. For protonated amino acids and peptides, fragmentation pathways are often dictated by the "mobile proton" model, where the location of the charge-donating proton influences which bonds are preferentially cleaved. nih.gov

In the case of methionine-containing peptides, a characteristic fragmentation pathway involves the neutral loss of the side chain. nih.gov For methionine sulfoxide (B87167), the neutral loss of methanesulfenic acid (CH3SOH) is a dominant fragmentation process, particularly under conditions of low proton mobility. nih.gov

For this compound, we can anticipate analogous fragmentation patterns. The cleavage of the Cγ-S bond would be a probable event, leading to the loss of the entire side chain. The specific neutral losses would depend on the nature of the side chain in the ionized state.

Table 2: Predicted Dominant Fragmentation Pathways for Protonated this compound

| Fragmentation Pathway | Description | Key Fragment Ions | Basis of Prediction |

| Side-Chain Cleavage | Loss of the this compound side chain as a neutral molecule. | [M+H - C6H12S]+ | Analogy to side-chain loss in methionine-containing peptides. nih.gov |

| Loss of Water and CO | Sequential loss from the carboxyl group. | [M+H - H2O]+, [M+H - H2O - CO]+ | Common fragmentation for most α-amino acids. researchgate.net |

| Loss of Ammonia | Cleavage of the C-N bond at the amino terminus. | [M+H - NH3]+ | A competing fragmentation pathway in amino acids. researchgate.net |

| Backbone Cleavage (if in a peptide) | Formation of b and y ions. | b ions, y ions | Standard fragmentation nomenclature for peptides. |

This table outlines the expected fragmentation patterns for this compound based on established fragmentation mechanisms of other amino acids and peptides.

Theoretical calculations can provide the energetic barriers for these different fragmentation channels, helping to predict which pathways are most favorable. nih.gov For instance, DFT calculations can be used to determine the Gibbs activation energies for various cleavage reactions. nih.gov Such computational studies on methionine analogs have shown a direct correlation between calculated activation energies and experimentally observed fragmentation efficiencies. nih.gov

Advanced Analytical and Methodological Approaches for Pentahomomethionine Research

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the cornerstone for the analysis of Pentahomomethionine. This combination allows for the separation of the analyte from other molecules in a sample, followed by its highly accurate mass measurement and fragmentation analysis for structural confirmation.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS/MS) is a powerful technique for the identification and profiling of this compound in biological extracts. UPLC provides rapid and high-resolution separation of metabolites. The qTOF mass spectrometer offers high mass accuracy and sensitivity, enabling the confident identification of compounds based on their exact mass.

In a typical workflow, a biological sample extract is injected into the UPLC system, often using a reversed-phase column suitable for separating amino acids. The high-resolution capabilities of the TOF analyzer allow for the determination of this compound's elemental composition from its accurate mass measurement. For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion corresponding to this compound is isolated and fragmented, producing a characteristic fragmentation pattern that serves as a structural fingerprint.

Table 1: Illustrative UPLC-qTOF-MS/MS Parameters for this compound Identification

| Parameter | Value |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (qTOF) |

| Scan Range (MS) | 50 - 1000 m/z |

| Precursor Ion (MS/MS) | [M+H]⁺ of this compound |

| Collision Energy | Ramped (e.g., 15-40 eV) |

For quantitative studies and the validation of findings from profiling experiments, a targeted approach using Multiple Reaction Monitoring (MRM) is frequently employed. This technique, typically performed on a triple quadrupole mass spectrometer, offers exceptional sensitivity and a wide dynamic range, making it ideal for measuring the concentration of this compound, even at low abundance levels.

In an MRM experiment, the first quadrupole selects the precursor ion of this compound. This ion is then fragmented in the collision cell, and the third quadrupole is set to monitor for a specific, high-abundance fragment ion. This specific precursor-to-product ion transition is highly selective for the target analyte. By monitoring one or more of these transitions, this compound can be accurately quantified in complex samples. The use of a stable isotope-labeled internal standard for this compound is crucial in this process to correct for matrix effects and variations in instrument response.

Table 2: Representative MRM Transitions for Targeted Quantification of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| This compound | [M+H]⁺ | Fragment 1 | Quantifier |

| This compound | [M+H]⁺ | Fragment 2 | Qualifier |

| Labeled-Pentahomomethionine (IS) | [M+H]⁺ (isotope labeled) | Labeled Fragment 1 | Internal Standard |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS/MS) for Identification and Profiling

Metabolomic Profiling and Pathway Elucidation in Biological Systems

Understanding the functional role of this compound requires a systems-level approach. Metabolomics, the large-scale study of small molecules within a biological system, provides the tools to place this compound within the broader context of cellular metabolism.

Untargeted metabolomics aims to capture and measure as many metabolites as possible in a biological sample to obtain a global snapshot of the metabolome. Using high-resolution mass spectrometry platforms like UPLC-qTOF-MS, researchers can compare the metabolomes of different sample groups (e.g., control vs. treated). Statistical analysis of the resulting data can reveal significant changes in metabolite levels, including this compound, indicating a metabolic perturbation. The discovery of previously unknown correlations between this compound and other metabolites can generate new hypotheses about its function and regulation.

Metabolite Set Enrichment Analysis (MSEA) is a computational method used to interpret metabolomics data by identifying biologically meaningful patterns in metabolite concentration changes. When an untargeted metabolomics study reveals a list of significantly altered metabolites, MSEA determines whether pre-defined sets of metabolites, which are typically grouped based on biochemical pathways, are enriched in this list. If a metabolic pathway associated with sulfur-containing amino acids is found to be significantly enriched, it provides strong evidence that this pathway is perturbed under the experimental conditions. This helps researchers prioritize pathways that may involve the synthesis or degradation of this compound for further investigation.

Research into altered metabolic states, such as those induced by exposure to xenobiotics or in specific disease models, can uncover the potential role of this compound as a biomarker. For instance, exposing a biological model system (e.g., cell culture, organoids) to a specific xenobiotic compound may lead to significant and reproducible changes in the concentration of this compound. Untargeted and targeted metabolomic analyses are used to detect these changes. If the fluctuation in this compound levels is robustly associated with the exposure or a specific phenotype, it could be developed as a candidate biomarker for detecting exposure or monitoring the biological response to the compound.

Table 3: Hypothetical Research Findings on this compound as a Biomarker

| Biological Model | Condition / Exposure | Observed Change in this compound | Potential Implication |

| Human Liver Cells | Exposure to Xenobiotic 'X' | Significant Increase | This compound metabolism is impacted by the detoxification pathway. |

| Yeast (S. cerevisiae) | Cysteine Synthase Knockout | Significant Decrease | This compound is downstream of cysteine synthesis. |

| Rodent Model | Induced Oxidative Stress | Significant Increase | This compound may be involved in the response to oxidative damage. |

Metabolite Set Enrichment Analysis (MSEA) for Pathway Prioritization in Complex Datasets

In Vitro Experimental Systems for Enzyme Characterization and Pathway Reconstruction

The elucidation of the biosynthetic pathway of complex plant secondary metabolites like this compound relies heavily on robust in vitro experimental systems. These systems allow for the detailed study of enzyme function and the step-by-step reconstruction of metabolic pathways, isolated from the intricate and often confounding metabolic network of the native plant.

Biochemical Assays for Elucidating Enzyme Activity and Kinetic Parameters

Following the successful expression of biosynthetic enzymes, precise biochemical assays are required to determine their function, substrate specificity, and kinetic properties. For the this compound pathway, assays have focused primarily on the MAM synthases, which catalyze the critical chain-elongation steps.

Enzyme assays are typically performed using purified recombinant proteins produced in heterologous systems like E. coli. pnas.org These assays involve incubating the enzyme with its putative substrates, such as a specific ω-methylthio-2-oxoalkanoic acid and acetyl-CoA, and then detecting the product formed. pnas.org Early studies demonstrated that different MAM enzymes have distinct substrate specificities; for example, some MAMs from Arabidopsis relatives only function in the first methionine chain elongation cycle, whereas others can catalyze subsequent cycles leading to longer-chain glucosinolates. pnas.org

More recently, highly sensitive analytical techniques have been developed to improve the accuracy and throughput of these assays. A key innovation is the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly quantify the enzymatic products. nih.govresearchgate.net This method allows for the precise measurement of the methylthioalkylmalate intermediates formed by MAM synthase activity, enabling detailed steady-state kinetic analyses to determine parameters like Km (Michaelis constant) and kcat (turnover number). nih.gov In addition to mass spectrometry, photometric assays, such as the 4-Aldrithiol-based assay, have been developed for high-throughput screening of MAM synthase activity. researchgate.net

Table 2: Key Biochemical Assays for Methylthioalkylmalate Synthase (MAM) Characterization

| Assay Type | Principle | Application | Reference |

|---|---|---|---|

| Substrate Specificity Assay | Incubation of purified enzyme with various chain-length 2-oxo acid substrates followed by product detection. | Determines which chain-elongation cycle(s) an enzyme catalyzes. | pnas.org |

| LC-MS/MS-Based Assay | Quantifies the formation of 2-malate derivative products using highly sensitive and specific mass spectrometry. | Enables precise determination of steady-state kinetic parameters (Km, kcat). | nih.govresearchgate.net |

| Photometric Assay | Uses a chromogenic reagent (e.g., 4-Aldrithiol) that reacts with the coenzyme A released during the condensation reaction, causing a measurable change in absorbance. | High-throughput detection of enzyme activity for screening purposes. | researchgate.net |

Genetic Approaches for Elucidating Biosynthetic Gene Function

Genetic approaches are indispensable for confirming the in vivo function of genes identified through biochemical or bioinformatic methods. By manipulating gene expression within the plant, researchers can directly observe the resulting changes in the metabolic profile, including the accumulation of this compound and other glucosinolates.

A classical and powerful genetic tool is Quantitative Trait Locus (QTL) analysis . This method involves mapping the genomic regions that correlate with variation in a specific trait, such as the chain length of aliphatic glucosinolates, across a population. QTL studies in Arabidopsis thaliana were instrumental in identifying the GSL-Elong locus, which contains the cluster of MAM genes, as the primary determinant of glucosinolate side-chain length. researchgate.netd-nb.info

The function of these candidate genes is then typically validated through mutant analysis . Creating and analyzing plants with "knockout" mutations in specific genes provides definitive evidence of their role. For example, analysis of Arabidopsis mam1 and mam3 mutants revealed their distinct and combined roles in producing the full range of short- and long-chain aliphatic glucosinolates. nih.gov A knockout of MAM1 leads to a decrease in C4 glucosinolates and an increase in C3 glucosinolates, while a MAM3 knockout primarily reduces the accumulation of long-chain (C8) glucosinolates. oup.comnih.gov

Modern gene-editing technologies, particularly CRISPR/Cas9 , have revolutionized reverse genetics. This system allows for the precise targeting and mutation of specific genes or even entire gene families. It has been employed in crops like pennycress to create single, double, and triple mutations in the transcription factors that regulate the glucosinolate biosynthetic pathways, providing clear insights into their redundant and specific functions in controlling metabolite production. illinoisstate.edu

Finally, gene co-expression analysis offers a bioinformatic approach to predict gene function. Based on the principle that genes involved in a common pathway are often transcribed together, this method analyzes large transcriptome datasets to find genes of unknown function that are co-expressed with known glucosinolate biosynthetic genes. d-nb.infomdpi.com This "guilt-by-association" approach has successfully identified novel enzymes and regulatory factors within the pathway. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methionine |

| Acetyl-CoA |

| Leucine (B10760876) |

| Isopropylmalate |

| 4-methylthio-2-oxobutanoic acid |

| ω-methylthio-2-oxoalkanoic acid |

| Methylthioalkylmalate |

| Glucoraphanin |

| 2-malate derivatives |

| 4-Aldrithiol |

| Jasmonic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.